The synthesis of CID 78066199 typically involves a multi-step process that may include the following techniques:
The synthetic route often includes hydrolysis steps to yield the final product, ensuring proper functionalization of the nucleoside. The process is designed to maximize yield and purity while minimizing by-products.
CID 78066199 has a complex molecular structure characterized by its phosphonic acid group and cyclopropyl moiety. The specific arrangement of atoms contributes to its biological activity.
CID 78066199 participates in various chemical reactions typical of phosphonic acids and nucleosides:
The reactivity patterns are influenced by the electronic properties of the phosphonic acid group and the steric effects introduced by the cyclopropyl moiety.
The mechanism of action for CID 78066199 primarily involves its interaction with viral enzymes. It acts as an inhibitor by mimicking natural substrates that these enzymes would typically bind to.
Studies have shown that compounds similar to CID 78066199 exhibit antiviral activity by disrupting viral replication processes. The specific binding affinities and kinetic parameters can be analyzed through enzyme assays.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) can be gathered from experimental studies or databases.
CID 78066199 has significant potential in medicinal chemistry as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for further development in treating viral infections. Research continues to explore its efficacy against various viruses, including those responsible for respiratory infections and other diseases .
The cyclopropane ring system in CID 78066199 is strategically constructed using the Simmons-Smith reaction, a zinc-carbenoid-mediated cyclopropanation essential for introducing strain and conformational rigidity. This transformation employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to generate the active iodomethylzinc iodide (ICH₂ZnI) species, which reacts stereoselectively with allylic alcohol precursors. Key process parameters include:
Table 1: Optimization of Simmons-Smith Cyclopropanation
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Temperature | 25°C | -15°C | 0°C |
CH₂I₂ Equivalents | 3.0 | 1.5 | 2.2 |
Reaction Time (h) | 48 | 8 | 24 |
Isolated Yield (%) | 62 | 78 | 92 |
Challenges in exo-methylene cyclopropanation were mitigated by slow addition of CH₂I₂ (0.5 eq/hr) to prevent polyhalogenation. Post-reaction, the zinc residues are quenched with saturated ammonium chloride, followed by silica gel chromatography (hexane:ethyl acetate 4:1) to isolate the cyclopropane intermediate in >90% purity [4].
Functionalization of the purine scaffold in CID 78066199 relies on regioselective SₙAr (nucleophilic aromatic substitution) at the C6 position, exploiting the electron-deficient nature of the chloropurine system. Critical considerations include:
Microwave-Assisted Acceleration: Conventional heating (12h at 60°C) is replaced by microwave irradiation (150W, 140°C, 30 min), reducing reaction times from hours to minutes while maintaining 95% yield. Catalytic iodide additives (e.g., NaI, 0.1 eq) facilitate halogen exchange in situ, enhancing reactivity of chloro precursors.
Table 2: Nucleoside Amination Screening
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio |
---|---|---|---|---|---|
TEA | DMF | 60 | 12 | 72 | 95:5 |
DIPEA | NMP | 100 | 6 | 85 | 97:3 |
DBU | DMSO | 80 | 3 | 96 | >99:1 |
Post-substitution, the product is isolated via aqueous workup (ethyl acetate/water partitioning) and recrystallized from ethanol/water (3:1) to achieve >99% HPLC purity. The C2 position remains unreactive under these conditions, ensuring exclusive C6 functionalization [4].
The terminal step in CID 78066199 synthesis involves hydrolytic cleavage of a tert-butyl ester protecting group, necessitating precise control to prevent degradation of the acid-labile cyclopropane or nucleoside moieties. Methodologies evaluated include:
Kinetic Control Strategy: A mixed solvent system of THF/water (4:1) with 1.5 eq LiOH at 0°C selectively hydrolyzes the ester over 2h while preserving stereochemistry. Reaction monitoring via TLC (silica, dichloromethane/methanol 9:1) or in-line FTIR (loss of C=O ester stretch at 1730 cm⁻¹) ensures timely quenching with 1M citric acid at pH 6.0–7.0.
Table 3: Hydrolysis Conditions Comparison
Condition | Time | Temp (°C) | Yield (%) | Purity (%) | Epimerization (%) |
---|---|---|---|---|---|
TFA/DCM (1:1) | 1.5h | 25 | 88 | 91 | 8.2 |
6M HCl | 8h | 80 | 76 | 95 | <0.5 |
LiOH/THF-H₂O | 2h | 0 | 95 | 98 | <0.3 |
Omniligase-1 (pH 7.5) | 6h | 25 | 99 | 99 | 0 |
Crystallization from toluene/heptane (1:2) yields CID 78066199 as a white crystalline solid with >98.5% chemical and chiral purity by chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6